molecular formula C23H25O12+ B1199431 Oenin CAS No. 18470-06-9

Oenin

Cat. No.: B1199431
CAS No.: 18470-06-9
M. Wt: 493.4 g/mol
InChI Key: PXUQTDZNOHRWLI-OXUVVOBNSA-O
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Description

It is the 3-glucoside of malvidin and is one of the red pigments found in the skin of purple grapes and in wine . Anthocyanins like oenin are responsible for the vibrant colors in many fruits and vegetables, and they play a significant role in the coloration of red wine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Oenin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose under acidic conditions to form malvidin-3-glucoside. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the glycosylation process.

Industrial Production Methods: In an industrial setting, this compound is primarily extracted from grape skins during the winemaking process. The extraction involves crushing the grapes and fermenting the skins with the juice. The anthocyanins, including this compound, are then extracted using solvents such as ethanol or methanol. The extracted compounds are purified through processes like chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Oenin undergoes various chemical reactions, including oxidation, reduction, and copigmentation.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Anthocyanidin-caftaric acid adducts.

    Copigmentation Products: Stable color complexes with enhanced visual properties.

Scientific Research Applications

Oenin has a wide range of applications in scientific research, including:

Mechanism of Action

Oenin exerts its effects through various molecular mechanisms:

The molecular targets of this compound include reactive oxygen species, inflammatory mediators, and signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Oenin is compared with other anthocyanins and phenolic compounds:

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27)/p+1/t17-,19-,20+,21-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUQTDZNOHRWLI-OXUVVOBNSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25O12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332124
Record name Malvidin-3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18470-06-9, 7228-78-6
Record name Malvidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18470-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin-3-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malvidin 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030777
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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